5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxy-2H-1-benzopyran-4-one

singlet oxygen quenching homoisoflavonoid antioxidant reactive oxygen species

5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxy-2H-1-benzopyran-4-one (CAS 259653-54-8; molecular formula C₁₇H₁₄O₅; MW 298.29) is a homoisoflavonoid—specifically a 3-benzylidenechroman-4-one—featuring a para-hydroxybenzylidene moiety on the B-ring and a 5-hydroxy-7-methoxy substitution pattern on the A-ring. The compound is also referred to as p-HBMC (para-hydroxybenzylidene-7-methoxychroman-4-one) in the primary comparative literature and is a naturally occurring secondary metabolite isolated from the heartwood of Caesalpinia sappan L.

Molecular Formula C17H14O5
Molecular Weight 298.29 g/mol
Cat. No. B12425290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxy-2H-1-benzopyran-4-one
Molecular FormulaC17H14O5
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OCC(=CC3=CC=C(C=C3)O)C2=O)O
InChIInChI=1S/C17H14O5/c1-21-13-7-14(19)16-15(8-13)22-9-11(17(16)20)6-10-2-4-12(18)5-3-10/h2-8,18-19H,9H2,1H3
InChIKeyCEIWQXCJVAWOKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxy-2H-1-benzopyran-4-one: Homoisoflavonoid Identity, Natural Provenance, and Procurement Profile


5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxy-2H-1-benzopyran-4-one (CAS 259653-54-8; molecular formula C₁₇H₁₄O₅; MW 298.29) is a homoisoflavonoid—specifically a 3-benzylidenechroman-4-one—featuring a para-hydroxybenzylidene moiety on the B-ring and a 5-hydroxy-7-methoxy substitution pattern on the A-ring [1]. The compound is also referred to as p-HBMC (para-hydroxybenzylidene-7-methoxychroman-4-one) in the primary comparative literature and is a naturally occurring secondary metabolite isolated from the heartwood of Caesalpinia sappan L. and the bulbs of Scilla nervosa subsp. rigidifolia . It belongs to a structurally distinct subclass of homoisoflavonoids in which the exocyclic α,β-unsaturated carbonyl at the 3-benzylidene position is a key pharmacophore determining both antioxidant mechanism and biological target engagement. Commercially, the compound is available from multiple vendors as a yellow powder with typical purity ≥95–98%, suitable for use as an analytical reference standard or for in vitro biological evaluation.

Why Generic Substitution Fails: Position-Specific B-Ring Hydroxyl Configuration and A-Ring Methoxy Substitution Dictate the Functional Performance of 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one


Within the homoisoflavonoid class, compounds differing only in the position of a single B-ring hydroxyl group—ortho (o-HBMC), meta (m-HBMC), or para (p-HBMC)—exhibit radically divergent behaviors across multiple antioxidant dimensions, including reversal from antioxidant to prooxidant depending solely on hydroxyl position [1]. Furthermore, the 7-methoxy substitution on the A-ring of p-HBMC distinguishes it from the 5,7-dihydroxy analog (compound 1h, also known as 4′-demethyleucomin), which demonstrates potent nanomolar monoamine oxidase-B (MAO-B) inhibition (hMAO-B IC₅₀ = 8.61 nM) exceeding the clinical comparator selegiline; the 7-methoxy modification predictably alters both electronic properties and biological target selectivity relative to the 7-hydroxy counterpart [2]. Consequently, procurement of a generic 3-benzylidenechroman-4-one or a positional isomer without explicit verification of the 4′-hydroxybenzylidene and 5-hydroxy-7-methoxy pattern risks selecting a molecule with an entirely different—and potentially counterproductive—bioactivity signature. The quantitative evidence below establishes precisely where p-HBMC differentiates from its closest structural analogs in experimentally verified, assay-specific contexts.

Quantitative Evidence Guide: Verified Differential Performance Metrics for 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one (p-HBMC) Against Positional Isomers o-HBMC and m-HBMC


Singlet Oxygen (¹O₂) Quenching: p-HBMC Demonstrates Superior Activity Over Ortho and Meta Positional Isomers

In a direct head-to-head comparison of the three positional isomers of 3-(hydroxybenzylidene)-7-methoxychroman-4-one, p-HBMC (the target compound, bearing a para-hydroxyl on the B-ring) exhibited markedly superior singlet oxygen quenching capacity relative to o-HBMC (ortho-OH) and m-HBMC (meta-OH). At a concentration of 400 µM, p-HBMC quenched 34.0% of ¹O₂ generated in a NaClO/H₂O₂ system, as measured by the protection of 4-nitroso-N,N-dimethylaniline (NDMA) from oxidative bleaching at 440 nm [1]. The percentage of ¹O₂ quenched by p-HBMC increased more rapidly with increasing concentration than that of m-HBMC, while o-HBMC demonstrated the weakest concentration-dependent quenching capacity, plateauing at substantially lower quenching percentages [1]. This differential performance is attributed to the para-hydroxyl group's favorable electronic contribution to the conjugated benzylidene system, enhancing the molecule's capacity to physically quench ¹O₂ via charge-transfer mechanisms.

singlet oxygen quenching homoisoflavonoid antioxidant reactive oxygen species photoprotection screening

DNA Protection Against Hydroxyl Radical (•OH): p-HBMC Functions as an Antioxidant Whereas o-HBMC Acts as a Prooxidant—a Binary Functional Divergence Controlled Solely by B-Ring Hydroxyl Position

In the tetrachlorohydroquinone (TCHQ)/H₂O₂ Fenton system generating hydroxyl radicals (•OH), the three positional isomers demonstrated a striking functional divergence driven entirely by B-ring hydroxyl position. At a test concentration of 4.0 mM, p-HBMC (para-OH) reduced thiobarbituric acid-reactive substance (TBARS) formation—a marker of DNA oxidative degradation—to 83.5% of the untreated control, functioning as a DNA-protective antioxidant [1]. m-HBMC (meta-OH) provided stronger protection, reducing TBARS to 68.2% of control [1]. In stark contrast, o-HBMC (ortho-OH) increased TBARS formation to 171.4% of control, acting as a potent prooxidant that exacerbated DNA damage rather than preventing it [1]. This binary antioxidant-versus-prooxidant outcome is governed exclusively by the hydroxyl position, with the para configuration (p-HBMC) reliably avoiding the prooxidant liability inherent in the ortho isomer.

DNA oxidative damage protection hydroxyl radical scavenging Fenton reaction TBARS assay prooxidant vs antioxidant

Multi-Radical Scavenging Selectivity Profile: p-HBMC Exhibits a Quantitatively Distinct Pattern Across ABTS•⁺, DPPH, and Galvinoxyl Radicals That Cannot Be Reproduced by Ortho or Meta Isomers

The radical-scavenging rates of o-HBMC, m-HBMC, and p-HBMC were determined simultaneously against three chemically distinct radical species—ABTS•⁺ (cationic radical), DPPH (N-centered neutral radical), and galvinoxyl (O-centered neutral radical)—revealing isomer-specific selectivity profiles [1]. p-HBMC exhibited scavenging rates of 1430 nM/min (ABTS•⁺), 450 nM/min (DPPH), and 60 nM/min (galvinoxyl), representing a moderate ABTS•⁺ activity coupled with relatively low DPPH and galvinoxyl reactivity [1]. In contrast, o-HBMC displayed the highest DPPH (1320 nM/min) and galvinoxyl (220 nM/min) scavenging rates, while m-HBMC showed the highest ABTS•⁺ scavenging rate (1850 nM/min) [1]. The ratio of ABTS•⁺:DPPH:galvinoxyl scavenging rates differs fundamentally among the three compounds: approximately 24:7.5:1 for p-HBMC vs 7:6:1 for o-HBMC vs 18.5:4.7:1 for m-HBMC, demonstrating that each positional isomer possesses a unique radical selectivity fingerprint [1].

radical scavenging selectivity ABTS assay DPPH assay galvinoxyl radical structure-activity relationship

Lipid Peroxidation Inhibition in Methyl Linoleate Model: p-HBMC Extends the Inhibition Period (tᵢₙₕ) by 14% Over m-HBMC in AAPH-Induced PUFA Oxidation

In a physiologically relevant model of polyunsaturated fatty acid (PUFA) oxidative degradation—methyl linoleate subjected to AAPH (2,2′-azobis(2-amidinopropane) hydrochloride)-induced peroxyl radical attack—p-HBMC generated an inhibition period (tᵢₙₕ) of 160 minutes, during which methyl linoleate oxidation was effectively suppressed [1]. Under identical experimental conditions, m-HBMC produced a shorter inhibition period of 140 minutes, representing a 14% reduction in protection duration [1]. o-HBMC exhibited the highest activity in the parallel β-carotene–linoleic acid bleaching test, consistent with its superior radical-scavenging rates, but its prooxidant behavior in DNA-based assays (see Evidence Items 2 and 5) precludes its selection for applications requiring comprehensive biomolecular protection [1]. p-HBMC thus occupies a strategically valuable intermediate position: it provides stronger lipid protection than m-HBMC while avoiding the DNA prooxidant risk of o-HBMC.

lipid peroxidation inhibition methyl linoleate protection AAPH-induced oxidation polyunsaturated fatty acid inhibition period

AAPH-Induced DNA Oxidation: p-HBMC Generates a Concentration-Dependent Inhibition Period (tᵢₙₕ) Absent in m-HBMC, Providing a Kinetic Discrimination Parameter

When DNA was subjected to AAPH-induced peroxyl radical (ROO•) attack, p-HBMC exhibited a mechanistically distinct protective behavior characterized by the generation of a concentration-dependent inhibition period (tᵢₙₕ)—a lag phase during which DNA oxidation is completely suppressed before TBARS formation resumes [1]. The tᵢₙₕ lengthened progressively with increasing p-HBMC concentration, consistent with a mechanism in which p-HBMC stoichiometrically traps peroxyl radicals until it is consumed [1]. In contrast, m-HBMC merely slowed the rate of TBARS accumulation without producing a measurable tᵢₙₕ, indicating a fundamentally different mode of interaction with the radical chain reaction—likely a retarding rather than chain-breaking mechanism [1]. This kinetic dichotomy provides a clear, assay-based criterion for distinguishing p-HBMC from m-HBMC and selecting the appropriate compound for experimental designs requiring defined lag-phase protection.

AAPH-induced DNA oxidation peroxyl radical DNA protection kinetics inhibition period concentration-response

Avoidance of Metal-Catalyzed Prooxidant Behavior: p-HBMC, Unlike o-HBMC, Does Not Promote Cu²⁺/GSH-Mediated or Cu²⁺-Only DNA Oxidation

In the Cu²⁺/glutathione (GSH)-mediated DNA oxidation system—a physiologically relevant model of intracellular oxidative stress where Cu(II) is reduced by GSH to generate DNA-damaging species—p-HBMC demonstrated a neutral profile: the absorbance of TBARS formed in the presence of p-HBMC (0.6 mM) was nearly superimposable on the blank experiment, indicating neither significant protection nor exacerbation of DNA damage [1]. m-HBMC behaved similarly, with TBARS formation closely tracking the blank [1]. Critically, o-HBMC exhibited pronounced prooxidant behavior, with TBARS absorbance substantially exceeding the blank, confirming that the ortho-hydroxyl configuration actively promotes DNA degradation in the presence of Cu²⁺/GSH [1]. Furthermore, when Cu²⁺ alone (without GSH) was combined with each isomer and DNA, p-HBMC and m-HBMC generated TBARS levels far below the blank, while o-HBMC again elevated TBARS above the blank, demonstrating that the ortho-OH can directly reduce Cu²⁺ to Cu⁺, initiating a DNA-damaging redox cycle [1]. This safety discriminant is particularly important for any application where the compound may encounter transition metal ions in biological matrices.

metal-catalyzed oxidation prooxidant risk copper-glutathione system DNA degradation safety screening

Evidence-Based Application Scenarios for 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one: Where the Para-Hydroxybenzylidene Configuration Delivers Verified Functional Advantage


Photodynamic Damage and Singlet Oxygen-Mediated Pathology Research

In experimental models of photodynamic therapy (PDT) side effects, UVA-induced skin damage, or any study where singlet oxygen (¹O₂) is the primary toxic species, p-HBMC is the preferred homoisoflavonoid probe among the monohydroxybenzylidene series. Its 34.0% ¹O₂ quenching capacity at 400 µM—substantially exceeding that of o-HBMC and m-HBMC at equivalent concentrations—makes it the most potent ¹O₂ quencher in this structurally controlled isomer series [1]. Researchers investigating natural product-based photoprotectants or screening for ¹O₂-specific chain-breaking antioxidants should select p-HBMC over its ortho or meta isomers, as the para-hydroxyl group's electronic contribution to the conjugated system is a demonstrated structural determinant of ¹O₂ quenching efficiency [1].

Genotoxicity Screening and DNA Oxidative Damage Protection Assays Requiring Antioxidant-Only Test Articles

For laboratories conducting DNA protection screening using Fenton chemistry (•OH generation) or AAPH-induced peroxyl radical systems, p-HBMC is the only monohydroxybenzylidene homoisoflavonoid that simultaneously: (a) protects DNA against •OH-mediated oxidation (TBARS reduced to 83.5% of control), (b) generates a concentration-dependent inhibition period (tᵢₙₕ) in AAPH-induced DNA oxidation, and (c) avoids the prooxidant liability of o-HBMC in both •OH (171.4% TBARS) and Cu²⁺/GSH systems [1]. This triad of protective characteristics, all verified in a single head-to-head study against both positional isomers, establishes p-HBMC as the appropriate positive control or test article for DNA protection experiments where prooxidant confounding must be rigorously excluded [1].

Structure-Activity Relationship (SAR) Studies of Homoisoflavonoid Antioxidant Pharmacophores

p-HBMC serves as an essential reference compound in systematic SAR investigations of the homoisoflavonoid scaffold. Its quantitatively characterized radical scavenging profile (ABTS•⁺: 1430, DPPH: 450, galvinoxyl: 60 nM/min) and unique ABTS•⁺:DPPH:galvinoxyl selectivity ratio (~24:7.5:1) provide a well-defined benchmark against which the effects of additional A-ring or B-ring substitutions can be measured [1]. The para-OH B-ring configuration represents one of three possible monohydroxy substitution patterns fully characterized for radical selectivity, DNA protection, lipid protection, and metal-catalyzed prooxidant risk in a single comparative study—making p-HBMC an indispensable calibration point for any SAR matrix exploring homoisoflavonoid antioxidant pharmacophores [1].

Lipid Peroxidation Studies in Food Science and Membrane Biology

In experimental systems modeling PUFA oxidative degradation—including food lipid stability testing, membrane peroxidation assays, and LDL oxidation studies—p-HBMC provides an inhibition period (tᵢₙₕ = 160 min) in methyl linoleate that exceeds the meta isomer by 14% [1]. This extended protection window is mechanistically significant in time-course experiments where sustained, rather than merely rapid, antioxidant action is the primary readout. For comparative studies benchmarking natural product antioxidants in lipid matrices, p-HBMC offers a reproducible, quantitatively defined performance metric that can be used to contextualize the activity of novel isolates or synthetic derivatives [1].

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